3-[(1-Methylethoxy)methyl]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Methylethoxy)methyl]heptane is an organic compound with the molecular formula C11H24O. It is a branched alkane with an ether functional group, making it a unique structure in organic chemistry. This compound is also known by its systematic name, 3-(propan-2-yloxymethyl)heptane .
Vorbereitungsmethoden
The synthesis of 3-[(1-Methylethoxy)methyl]heptane can be achieved through various synthetic routes. One common method involves the reaction of heptane with propan-2-ol in the presence of an acid catalyst to form the ether linkage. The reaction conditions typically include elevated temperatures and the use of a strong acid such as sulfuric acid to facilitate the formation of the ether bond . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
3-[(1-Methylethoxy)methyl]heptane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium to yield alkanes.
Wissenschaftliche Forschungsanwendungen
3-[(1-Methylethoxy)methyl]heptane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its unique structure and reactivity.
Biology: The compound can be used in studies involving lipid membranes and their interactions with various molecules.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.
Wirkmechanismus
The mechanism by which 3-[(1-Methylethoxy)methyl]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ether group allows it to form hydrogen bonds and van der Waals interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
3-[(1-Methylethoxy)methyl]heptane can be compared with other similar compounds such as:
3-Methylheptane: A branched alkane with a similar carbon backbone but lacking the ether functional group.
2-Methylheptane: Another branched alkane with a different branching pattern.
3-Methylhexane: A shorter chain alkane with similar branching.
The presence of the ether group in this compound makes it unique, providing different chemical reactivity and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
94200-86-9 |
---|---|
Molekularformel |
C11H24O |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
3-(propan-2-yloxymethyl)heptane |
InChI |
InChI=1S/C11H24O/c1-5-7-8-11(6-2)9-12-10(3)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
GQQHEKOOHGFEED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.